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Compound of Interest

Compound Name: Trimethylgallium

Cat. No.: B075665

Thermal Decomposition of Trimethylgallium

The decomposition of TMG is a critical initial step in the MOVPE process, as it liberates gallium
atoms or gallium-containing species that subsequently adsorb onto the heated substrate
surface.[1] This process can occur through several competing pathways, primarily dependent
on the carrier gas (e.g., Hz or N2) and the reactor temperature.

Homolytic Fission (Radical Pathway)

In an inert atmosphere like nitrogen (N2), TMG decomposition primarily proceeds via homolytic
fission, where the gallium-carbon bonds break sequentially to release methyl radicals (*CHs).[2]
[3] This process occurs in steps:

e Ga(CHs)s — *Ga(CHs)2 + «CHs
e *Ga(CHs)2 —» *GaCHs + «CHs
e *GaCHs — Ga + *CHs

The first bond dissociation is the rate-limiting step. The released methyl radicals can then react
with other species in the gas phase or on the surface, potentially leading to carbon
incorporation into the growing film, which is often undesirable.[4][5]

Hydrogenolysis (Reaction with H2)

When hydrogen (Hz2) is used as the carrier gas, it plays a direct role in the decomposition of
TMG through a process called hydrogenolysis.[3][6] This reaction pathway is often dominant
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over homolytic fission because it has a lower activation energy.[6]
Ga(CHs)s + Hz - (CHs)2GaH + CHa

This reaction is significant because it consumes a methyl group to form stable methane (CHa),
reducing the concentration of reactive methyl radicals and thereby lowering carbon
contamination.[6] Further reactions with H2 can continue to strip the remaining methyl groups:

e (CHs)2GaH + Hz — CHsGaH2 + CHa
e CHsGaHz + H2 - GaHs + CHa

Ultimately, these intermediates decompose to release atomic gallium at the growth surface.[6]
First-principles calculations confirm that Hz is indispensable for TMG decomposition under
typical GaN MOVPE conditions, allowing TMG to spontaneously decompose into Ga gas at
temperatures above 440 K (167 °C).[6][7]

Logical Diagram: TMG Decomposition Pathways
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Caption: Competing decomposition pathways for Trimethylgallium (TMG) in MOVPE.
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Reactions of Trimethylgallium with Ammonia (for
GaN Growth)

For the growth of GaN, TMG is reacted with ammonia (NHs). These precursors undergo strong
and complex gas-phase interactions before reaching the substrate.[8]

Adduct Formation and Elimination

At lower temperatures, TMG and NHs react to form a stable Lewis acid-base adduct,
(CHs)3Ga:NHs.[2][8] This adduct is often formed unintentionally in the gas lines before the
reactor if the precursors are mixed at room temperature.[8] As the temperature increases inside
the reactor, the adduct undergoes an irreversible elimination reaction, releasing a methane
molecule to form dimethylgallium amide, (CHs)2GaNH:2.[2][8]

Ga(CHs)s + NHs = (CHs)sGa:NHs (Adduct)
(CH3)sGa:NHs — (CHs)2GaNHz + CHa (Elimination)

This elimination reaction is very fast, meaning that under most MOVPE growth conditions, little
to no free TMG exists in the growth environment; the dominant species is dimethylgallium
amide.[8][9]

Oligomerization

The highly reactive dimethylgallium amide molecules tend to polymerize or "oligomerize," most
commonly forming a stable cyclic trimer, [(CHs)2GaNHz]3.[2][8]

3 (CHs3)2GaNHz2 — [(CHs)2GaNH2z]s (Trimer)

This trimer is a key intermediate in the gas phase. Further decomposition occurs through the
stepwise elimination of methane from this larger molecule.[8] These gas-phase reactions, often
termed "parasitic reactions," can deplete the growth nutrients before they reach the surface,
affecting growth rate and uniformity.[8] Reactor designs often aim to minimize the gas-phase
residence time at high temperatures to suppress these effects.[3][9]

Signaling Pathway: TMG and Ammonia Reaction
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Caption: Reaction pathway of Trimethylgallium (TMG) and Ammonia (NHs) in GaN MOVPE.

Reactions of Trimethylgallium with Arsine (for GaAs
Growth)

The growth of GaAs involves the reaction of TMG with arsine (AsHs). While gas-phase
reactions can occur, surface-mediated reactions are considered dominant in this system.

A kinetic model for GaAs MOVPE suggests a process involving multiple gas-phase and surface
reactions.[10] The overall simplified process involves the independent decomposition of TMG
and AsHs on or near the hot substrate surface, followed by the reaction of the Ga and As
species to form the GaAs crystal.
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e Gas Phase/Surface Decomposition:
o Ga(CHs)3(g) — Ga(g) + 3CHs(g) (Simplified)
o AsHs(g) — AsHz(g) + H(g) — ... = As(g) + 3H(g) (Simplified)
o Surface Adsorption and Reaction:
o Ga-containing species adsorb onto As sites on the surface.
o As-containing species adsorb onto Ga sites on the surface.

The decomposition of arsine is often catalyzed by the GaAs surface itself.[10] A kinetic model
proposed for GaAs deposition from TMG and arsine incorporates four primary heterogeneous
deposition reactions, highlighting the complexity of competitive adsorption and surface
chemistry that governs film growth and purity.[11]

Quantitative Data Summary

The kinetics of TMG reactions are highly dependent on temperature, pressure, and the
chemical environment. The following tables summarize key quantitative data from various
studies.

Table 1: Activation Energies for TMG Decomposition and Related Reactions
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Activation Energy

Reaction/Process Carrier Gas Notes
(kcal/mol)
TMG - «Ga(CHs)2 + Loss of the first methyl
2 58 - 62

*CHs group.[8][10]
TMG - «Ga(CHs)2 + )

- 59.5 For radical removal.[2]
*CHs
*Ga(CHs)2 - *GaCHs 354 Loss of the second
+ «CHs ' methyl group.[2][8]
TMG + Hz2 - Hydrogenolysis

H2 34.2 Y ) 9 Y
(CHs)2GaH + CHa reaction.[6]

Rate constant: log ka1
TMG:NHs 63 =15-
Decomposition 63(kcal/mol)/2.303RT.
[6]

AsHs Decomposition 34 Surface-catalyzed
(on Quartz) decomposition.[10]
AsHs Decomposition 18 Surface-catalyzed

(on GaAs)

decomposition.[10]

Table 2: Decomposition Temperature Ranges for TMG

Decomposition

Precursor Carrier Gas

Temperature Range (°C)
TMG H2 370 - 460
TMG N2 450 - 570

TMG:NHs Adduct -

Starts decomposing around
500

™G Ar

Decomposes rapidly above
575
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Data compiled from multiple sources.[3][6][12]

Experimental Protocols

The study of TMG reaction mechanisms relies on sophisticated experimental and
computational techniques capable of probing the high-temperature, low-pressure gas-phase
environment inside an MOVPE reactor.

In-situ Mass Spectrometry

This is a powerful technique for directly identifying gas-phase species during the MOVPE
process.

» Methodology: A sampling orifice connects the MOVPE reactor to a high-vacuum chamber
containing a mass spectrometer (e.g., Quadrupole Mass Spectrometer or high-resolution
Time-of-Flight Mass Spectrometry, TOF-MS). A small fraction of the reactor gas is extracted
and analyzed in real-time. By monitoring the mass-to-charge ratio of the ions, researchers
can identify the reactants, intermediates (like adducts and radicals), and final products (like
CHa).[3][8][12][13] The reactor temperature is ramped, and the evolution of different species
is tracked to determine decomposition temperatures and reaction pathways.[8][12]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the vibrational modes of molecules, providing information about their
chemical bonds and structure.

o Methodology: An infrared beam is passed through the gas inside a specially designed
reactor cell. The absorption of specific IR frequencies corresponds to the presence of
particular chemical bonds (e.g., C-H, Ga-C, N-H). By analyzing the IR spectrum, the
concentrations of precursors like TMG and NHs, as well as products like CH4, can be
quantified.[6] This allows for the calculation of decomposition rates and kinetic parameters.

[6]

Workflow Diagram: In-situ Analysis of MOVPE Reactions
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Caption: Generalized workflow for studying TMG reactions using in-situ analysis techniques.

First-Principles and Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), are used to model reaction

pathways and calculate activation energies from fundamental principles.

o Methodology: Researchers construct computer models of the molecules and surfaces
involved. By solving the quantum mechanical equations that govern the behavior of
electrons, they can calculate the total energy of the system at various points along a
proposed reaction pathway. This allows for the determination of activation energy barriers
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and the relative stability of intermediates, providing insights that can be difficult to obtain
experimentally.[6][7][14][15]

Conclusion

The chemistry of Trimethylgallium in an MOVPE reactor is a complex interplay of gas-phase
and surface reactions. The primary decomposition of TMG can proceed via a radical pathway
or, more favorably in Hz environments, through hydrogenolysis, which helps reduce carbon
incorporation. When reacted with ammonia for GaN growth, TMG rapidly forms an adduct that
eliminates methane and oligomerizes into stable trimers, a process that must be carefully
managed to ensure efficient growth. For GaAs growth, surface-catalyzed reactions with arsine
are paramount. Understanding these fundamental reaction pathways, supported by quantitative
kinetic data and advanced in-situ monitoring, is essential for the precise control and continued
advancement of MOVPE as a leading technology for semiconductor manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]

2. GALLIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-
encyclopedia.de]

. researchgate.net [researchgate.net]

. turi.org [turi.org]

. pubs.aip.org [pubs.aip.org]

. researchgate.net [researchgate.net]

. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

. minds.wisconsin.edu [minds.wisconsin.edu]

°
(o] (0] ~ (0] ol iy w

. pubs.aip.org [pubs.aip.org]

¢ 10. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/publication/311662065_First-Principles_and_Thermodynamic_Analysis_of_Trimethylgallium_TMG_Decomposition_during_MOVPE_Growth_of_GaN
https://tohoku.elsevierpure.com/en/publications/first-principles-and-thermodynamic-analysis-of-trimethylgallium-t/
https://www.mdpi.com/2076-3417/15/13/7487
https://pubs.acs.org/doi/abs/10.1021/jp5116405
https://www.benchchem.com/product/b075665?utm_src=pdf-body
https://www.benchchem.com/product/b075665?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Metalorganic_vapour-phase_epitaxy
https://mocvd-precursor-encyclopedia.de/435795577/435813155
https://mocvd-precursor-encyclopedia.de/435795577/435813155
https://www.researchgate.net/publication/338810344_Analysis_of_trimethylgallium_decomposition_by_high-resolution_mass_spectrometry
https://www.turi.org/publications/arsine-source-replacement/
https://pubs.aip.org/aip/apl/article-pdf/69/2/209/18520128/209_1_online.pdf
https://www.researchgate.net/publication/311662065_First-Principles_and_Thermodynamic_Analysis_of_Trimethylgallium_TMG_Decomposition_during_MOVPE_Growth_of_GaN
https://tohoku.elsevierpure.com/en/publications/first-principles-and-thermodynamic-analysis-of-trimethylgallium-t/
https://minds.wisconsin.edu/bitstream/handle/1793/10646/file_1.pdf?sequence=1&isAllowed=y
https://pubs.aip.org/aip/apl/article-pdf/69/1/55/18519860/55_1_online.pdf
https://www.researchgate.net/publication/274363888_A_Kinetic_Model_for_Metalorganic_Chemical_Vapor_Deposition_of_GaAs_from_Trimethylgallium_and_Arsine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. researchgate.net [researchgate.net]
e 12. researchgate.net [researchgate.net]
e 13. emc2020.org.uk [emc2020.0rg.uk]
e 14. mdpi.com [mdpi.com]

e 15. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Basic reactions of Trimethylgallium in MOVPE].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075665#basic-reactions-of-trimethylgallium-in-
movpe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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